N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230574
InChI: InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H
SMILES:
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC18230574

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride -

Specification

Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
IUPAC Name N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride
Standard InChI InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H
Standard InChI Key ZYPRHMJEVXYPNH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CCNCC1)C(=O)NC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with a propanamide group. The amide nitrogen is dimethylated, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The IUPAC name, N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride, reflects this arrangement.

Key structural identifiers include:

  • SMILES: CC(C)(C1CCNCC1)C(=O)NC.Cl

  • InChIKey: ZYPRHMJEVXYPNH-UHFFFAOYSA-N

The hydrochloride salt formation introduces a chloride ion, contributing to a molecular weight of 220.74 g/mol compared to the free base (184.28 g/mol).

Synthesis and Manufacturing

Industrial-Scale Considerations

Optimization for large-scale production would require:

  • Catalyst Selection: Palladium or nickel catalysts for hydrogenation steps.

  • Purification Techniques: Recrystallization or column chromatography to isolate the hydrochloride salt.

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a precursor for novel analgesics or neuroactive agents. Its modular structure allows for:

  • Structural Modifications: Tailoring pharmacokinetics (e.g., lipophilicity, half-life).

  • Target Validation: Probing receptor subtypes in neurological disorders.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
N,N-Dimethyl-2-(piperidin-4-yl)propanamideC10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}Lacks hydrochloride saltOpioid receptor modulation
N-(Piperidin-4-yl)propanamide hydrochlorideC8H17ClN2O\text{C}_8\text{H}_{17}\text{ClN}_2\text{O}Shorter alkyl chain, no methylationSolubility enhancement

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